

Summary of Analytical Method Validation Data

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Compound Focus: Isocorynoxetine

CAS No.: 51014-29-0

Cat. No.: S615174

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The table below consolidates validation parameters for different analytical techniques used for **isocorynoxetine**.

Analytical Method	Analytes	Linearity Range	Precision (RSD)	Accuracy (Relative Error)	LOQ	Key Reference
qNMR (600 MHz) [1]	Isocorynoxetine (and three other alkaloids)	25–400 µg/mL	Intra- and inter-day < 2.51%	Within ±4.4%	25 µg/mL	PMC8638010
HPLC-MS [2]	Isocorynoxetine (and four other alkaloids)	1–10 µg/mL	-	-	-	J-STAGE Article
VA-MSPD-UHPLC-MS/MS [3]	Isocorynoxetine (and six other alkaloids)	Correlation coefficient (r) ≥ 0.9990	Intra- and inter-day < 2.97%	Recovery 95.9–103%	-	Frontiers in Chemistry

Detailed Experimental Protocols

Here are the detailed methodologies for the key analytical techniques.

Quantitative ^1H NMR (qNMR) Method

This method is valued for its rapid analysis and because it does not require compound-specific calibration curves [1].

- Sample Preparation:
 - **Internal Standard:** 3,4,5-Trimethoxybenzaldehyde [1].
 - **Solvent:** An aprotic solvent, DMSO- d_6 , is used to resolve the N-H signal at δH 10–11 for quantification [1].
- Instrumentation and Parameters:
 - **Spectrometer:** 600 MHz NMR [1].
 - **Pulse Sequence:** Standard quantitative pulse sequence [1].
 - **Relaxation Delay (d1):** Set to >5x the longest T1 (2.33 s for the I.S.); however, a compromise of 14 min total experiment time was used [1].
 - **Number of Scans:** Sufficient to achieve a good signal-to-noise ratio [1].
- Validation Data:
 - **Specificity:** The N-H proton signal for **isocorynoxine** (δH 10.33) was confirmed to be non-overlapping using 2D NMR (HMBC, HSQC) [1].
 - **Linearity:** Demonstrated from 25–400 $\mu\text{g}/\text{mL}$ [1].
 - **LOQ:** 25 $\mu\text{g}/\text{mL}$ [1].

Vortex-Assisted MSPD Extraction Coupled with UHPLC-MS/MS

This is a modern, efficient method for simultaneous extraction and analysis [3].

- Sample Preparation (VA-MSPD):
 - **Dispersant:** Silica gel.
 - **Sample-to-Dispersant Ratio:** Optimized via Response Surface Methodology.
 - **Extraction:** The sample and dispersant are blended, then vortexed with a specified volume of methanol-based extraction solvent for a set time [3].
- UHPLC-MS/MS Conditions:
 - **Column:** ZORBAX Eclipse XDB-C18 (2.1 mm \times 100 mm, 1.8 μm) [3].
 - **Mobile Phase:** (A) 0.1% formic acid in water; (B) Acetonitrile [3].
 - **Gradient Elution:**
 - 0–5 min: 10% B to 26% B
 - 5–7 min: 26% B to 27% B
 - 7–11 min: 27% B to 35% B
 - 11–13 min: 35% B to 95% B [3].
 - **Flow Rate:** 0.3 mL/min [3].

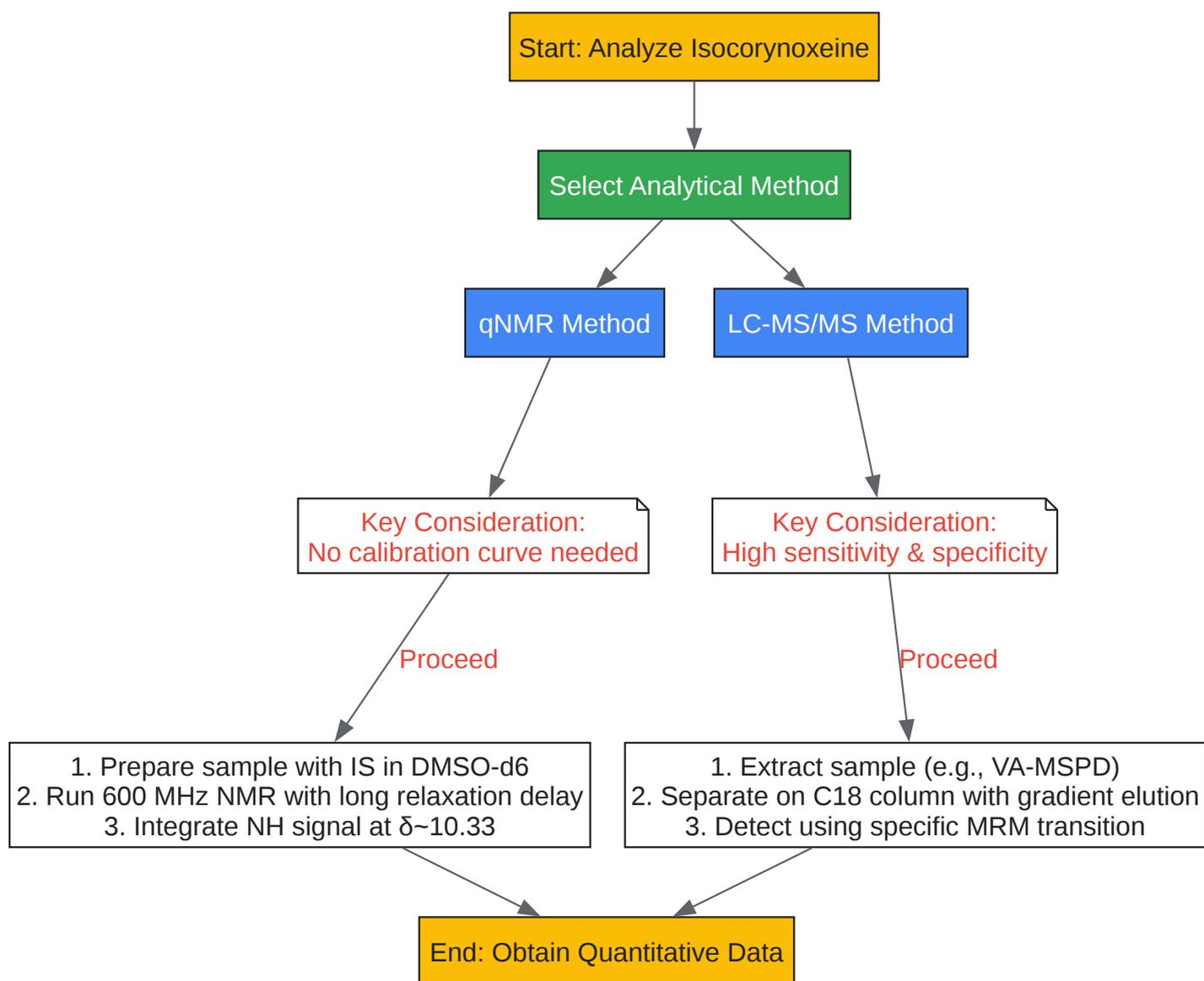
- **Injection Volume:** 2 μ L [3].
- **MS Detection:** ESI-positive mode; specific MRM transitions are required [3].

Troubleshooting Common Experimental Issues

- Poor Resolution of Alkaloids in HPLC-UV:
 - **Cause:** The structural similarity of Uncaria alkaloids leads to co-elution [1].
 - **Solution:**
 - **Modify the Chromatography:** Use a core-shell particle column for higher efficiency [4].
 - **Switch Detection Method:** Employ LC-MS/MS for superior specificity based on mass transitions [2] [3].
- Overlapping Proton Signals in qNMR:
 - **Cause:** Using protic solvents or incorrect magnetic field strength.
 - **Solution:** Always use an aprotic solvent like DMSO- d_6 to resolve the well-separated low-field N-H signals. A field strength of 600 MHz or higher is recommended [1].
- Low Extraction Recovery of Alkaloids:
 - **Cause:** Inefficient traditional extraction techniques.
 - **Solution:** Implement Vortex-Assisted Matrix Solid Phase Dispersion (VA-MSPD) with silica gel as a dispersant, which is more efficient and requires less solvent and time [3].

Experimental Workflow Diagram

The following diagram visualizes the key decision points in the analytical process for **isocorynoxine**.



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